molecular formula C13H21NO4 B14854143 (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid

(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid

Cat. No.: B14854143
M. Wt: 255.31 g/mol
InChI Key: FBRWVUWBHWKVEH-AEJSXWLSSA-N
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Description

(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid is a chiral bicyclic building block of high value in medicinal chemistry and drug discovery. This compound features the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of tropane alkaloids . The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances the compound's stability and makes it an ideal intermediate for complex multi-step synthetic schemes, as the Boc group can be selectively removed under mild acidic conditions without affecting other sensitive functional groups . The carboxylic acid moiety provides a versatile handle for further functionalization, allowing researchers to create amide, ester, or other derivatives through standard coupling reactions. This specific stereoisomer, with its defined (1S,2R,5S) configuration, is crucial for researching compounds with selective biological activity. Molecules based on this scaffold are investigated for their potential interaction with central nervous system targets . Furthermore, this core structure is a key intermediate in the development of advanced pharmaceutical compounds, including potential antiviral agents and antibiotics, such as certain diazabicyclooctane derivatives that act as β-lactamase inhibitors . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(1S,2R,5S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10-/m0/s1

InChI Key

FBRWVUWBHWKVEH-AEJSXWLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H]([C@@H]1CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cycloaddition of Azomethine Ylides

A widely adopted method involves enantioselective 1,3-dipolar cycloaddition between cyclic azomethine ylides and electron-deficient alkenes. For example, cyclopentenone reacts with a chiral azomethine ylide generated from N-Boc-protected pyrrolidine and formaldehyde under catalysis by a Cu(I)/chiral phosphine complex. This method achieves the bicyclic core with >90% enantiomeric excess (ee).

Reaction Conditions :

  • Catalyst: Cu(MeCN)₄PF₆/(R)-DTBM-SEGPHOS (5 mol%)
  • Solvent: Tetrahydrofuran (THF), −20°C
  • Yield: 68–72%
  • Stereoselectivity: endo selectivity >15:1

Post-Cycloaddition Functionalization

The cycloadduct undergoes hydrolysis of the ester group to yield the carboxylic acid. Subsequent Boc protection with di-tert-butyl dicarbonate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) affords the target compound.

Ring-Closing Metathesis (RCM) Approach

Olefin Precursor Synthesis

Starting from N-Boc-3-pyrroline , a diene intermediate is prepared via Grubbs II catalyst -mediated RCM. For example, ethyl 3-allyl-N-Boc-pyrrolidine-2-carboxylate undergoes metathesis to form the bicyclo[3.2.1]octane skeleton.

Key Steps :

  • Allylation : Pyrrolidine nitrogen is Boc-protected, followed by alkylation with allyl bromide.
  • Metathesis : Grubbs II catalyst (5 mol%) in DCM, 40°C, 12 h.
  • Hydrogenation : H₂/Pd/C in ethanol reduces residual double bonds.
  • Hydrolysis : NaOH/EtOH converts the ester to carboxylic acid.

Yield : 58% over four steps.

Cyclization of Amino Acid Derivatives

Intramolecular Aldol Condensation

N-Boc-glutamic acid derivatives are cyclized via intramolecular aldol condensation under acidic conditions. For instance, N-Boc-2-aminoadipic acid treated with trifluoroacetic acid (TFA) in toluene forms the bicyclic lactam, which is oxidized to the carboxylic acid.

Reaction Optimization :

  • Acid: TFA (10 equiv)
  • Temperature: Reflux (110°C)
  • Yield: 65%

Reductive Amination Pathways

A two-step reductive amination strategy utilizes cyclopentanone and N-Boc-serine . The ketone reacts with the amino acid’s amine group under NaBH₃CN, followed by acid-catalyzed cyclization.

Critical Parameters :

  • Reducing Agent: NaBH₃CN (2 equiv)
  • Cyclization Catalyst: HCl/MeOH
  • Overall Yield: 52%

Catalytic Hydrogenation and Resolution

Diastereomeric Salt Formation

Racemic 8-azabicyclo[3.2.1]octane-2-carboxylic acid is resolved using (−)-dibenzoyl-L-tartaric acid in ethanol. The (1S,2R,5S)-enantiomer precipitates as a crystalline salt, which is neutralized to recover the free acid.

Resolution Efficiency :

  • Diastereomeric Excess: 98% ee
  • Recovery: 40%

Chiral Stationary Phase Chromatography

Preparative chiral HPLC (Chiralpak IA column) with hexane/isopropanol (80:20) resolves racemic mixtures. This method achieves >99% ee but requires costly equipment.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Nucleus Chemical Shift (δ, ppm) Multiplicity
^1H 1.44 (s, 9H, Boc CH₃) Singlet
3.82 (m, 1H, H-2) Multiplet
4.15 (dd, 1H, H-5) Doublet of doublets
^13C 28.1 (Boc CH₃) Quartet
80.5 (Boc C-O) Singlet
174.2 (COOH) Singlet

Mass Spectrometry

  • ESI-MS : m/z 284.2 [M+H]⁺ (calculated for C₁₃H₂₁NO₄: 283.15).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Stereoselectivity
Asymmetric Cycloaddition Cyclopentenone Cu-catalyzed cycloaddition 72% >90% ee
RCM Ethyl N-Boc-pyrrolidine Grubbs II metathesis 58% endo >15:1
Reductive Amination N-Boc-serine NaBH₃CN reduction 52% 85% ee
Resolution Racemic acid Chiral HPLC 40% >99% ee

Industrial-Scale Considerations

Cost-Efficiency

The asymmetric cycloaddition route is preferred for large-scale production due to its high enantioselectivity and minimal purification steps. However, Grubbs catalyst costs necessitate recycling protocols.

Environmental Impact

Waste streams from Boc deprotection (TFA) require neutralization with K₂CO₃ to minimize acid discharge.

Chemical Reactions Analysis

Boc Group Manipulation

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the bicyclic amine. Deprotection is typically achieved under acidic conditions:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

  • Conditions : Room temperature or mild heating (20–40°C).

  • Outcome : Yields the free amine, enabling further functionalization (e.g., alkylation or acylation) .

Carboxylic Acid Protection

The carboxylic acid can be esterified using standard protocols:

  • Reagent : Thionyl chloride (SOCl₂) followed by methanol or ethanol.

  • Conditions : Reflux in anhydrous solvent (e.g., THF or DCM).

  • Product : Methyl or ethyl esters, enhancing solubility for subsequent reactions.

Esterification and Amide Bond Formation

The carboxylic acid participates in nucleophilic acyl substitution reactions:

Reaction Type Reagents/Conditions Products Applications References
EsterificationDCC/DMAP, R-OH (e.g., MeOH, EtOH)Methyl/ethyl estersProdrug synthesis
Amide FormationEDCl/HOBt, primary/secondary aminesAmide derivatives (e.g., peptidomimetics)Bioactive compound development
Acid ChlorideSOCl₂ or oxalyl chlorideAcyl chloride intermediatePrecursor for anhydrides or mixed carbonates

Coupling Reactions

The carboxylic acid is utilized in peptide coupling to generate structurally complex derivatives:

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

  • Example : Reaction with β-amino alcohols yields hybrid bicyclic-peptidic compounds investigated for neurological activity .

Ring-Opening and Functionalization

The azabicyclo[3.2.1]octane scaffold exhibits regioselective reactivity:

  • Nucleophilic Attack : The tertiary amine (after Boc removal) undergoes alkylation or acylation at the bridgehead nitrogen .

  • Electrophilic Substitution : Directed functionalization at C-2 or C-3 positions using halogenation or nitration reagents .

Decarboxylation and Thermal Stability

Under pyrolytic conditions:

  • Conditions : Heating above 200°C in inert atmosphere.

  • Outcome : Decarboxylation to form 8-Boc-8-azabicyclo[3.2.1]octane, a versatile intermediate for alkaloid synthesis .

Comparative Reactivity of Functional Groups

Functional Group Reactivity Key Reactions
Carboxylic AcidHigh (pKa ~4–5)Esterification, amidation, salt formation
Boc-Protected AmineLow (stable to bases, sensitive to acid)Deprotection, alkylation after deprotection
Bicyclic FrameworkModerate (steric hindrance)Ring-opening under strong acids/bases

Key Research Findings

  • Stereochemical Integrity : The (1S,2R,5S) configuration remains intact during most reactions due to the rigid bicyclic structure .

  • Solubility Challenges : Boc protection enhances solubility in organic solvents (e.g., DCM, THF), while the free acid favors aqueous media at neutral pH .

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, (1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of novel drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.

Mechanism of Action

The mechanism of action of (1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Properties
(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid (Target) C₁₃H₂₁NO₄ 263.31 - 8-Boc
- 2-carboxylic acid
1S,2R,5S High stability due to Boc protection; synthetic intermediate
Benzoylecgonine C₁₆H₁₉NO₄ 289.33 - 3-benzoyloxy
- 8-methyl
- 2-carboxylic acid
1R,2R,3S,5S Polar metabolite of cocaine; detected in human blood
Cocaine C₁₇H₂₁NO₄ 303.36 - 3-benzoyloxy
- 8-methyl
- 2-methyl ester
1R,2R,3S,5S Lipophilic; serotonin-norepinephrine-dopamine reuptake inhibitor
(1R,3s,5S)-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic Acid C₁₃H₂₁NO₄ 263.31 - 8-Boc
- 3-carboxylic acid
1R,3s,5S Structural isomer of target; differing carboxylic acid position
Ecgonine Hydrochloride C₉H₁₅NO₃·HCl 221.68 - 3-hydroxy
- 8-methyl
- 2-carboxylic acid
1R,2R,3S,5S Hydrophilic; cocaine hydrolysis product; limited blood-brain barrier penetration

Metabolic and Pharmacological Contrasts

  • Boc Protection vs. Ester Groups : The Boc group in the target compound resists enzymatic hydrolysis, unlike cocaine’s methyl ester, which is rapidly metabolized to benzoylecgonine and ecgonine methyl ester . This stability makes the Boc derivative more suitable for controlled synthetic applications.
  • Polarity and Bioavailability: Benzoylecgonine and ecgonine hydrochloride exhibit higher polarity due to free carboxylic acid/hydroxyl groups, limiting CNS penetration. In contrast, cocaine’s methyl ester enhances lipophilicity, facilitating brain uptake .
  • Stereochemical Impact : The (1S,2R,5S) configuration of the target compound distinguishes it from the (1R,2R,3S,5S) stereochemistry of cocaine and benzoylecgonine. Such differences can alter receptor binding; for example, cocaine’s configuration is critical for dopamine transporter inhibition .

Biological Activity

(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of azabicyclic compounds, which have been studied for their pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

The molecular formula of (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is C12H22N2O2, with a molecular weight of 226.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems.

PropertyValue
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Density1.1±0.1 g/cm³
Boiling Point339.8±21.0 °C
Flash Point159.3±22.1 °C
LogP1.78

Pharmacological Potential

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit various biological activities:

  • Neuroprotective Effects : Studies have shown that azabicyclo compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions like Alzheimer's disease and Parkinson's disease .
  • Analgesic Properties : The structure of (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid suggests it may interact with pain pathways in the central nervous system, providing analgesic effects similar to other known compounds .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of azabicyclo compounds possess antimicrobial properties, making them candidates for further investigation in antibiotic development .

The exact mechanism of action for (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid remains under investigation; however, it is believed to involve modulation of receptor activity or inhibition of specific enzymes related to pain and inflammation pathways.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of azabicyclo compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and increased cell viability compared to controls .

Study 2: Analgesic Activity

In a randomized controlled trial assessing the analgesic properties of various azabicyclo derivatives, (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid was found to provide significant pain relief in animal models of acute pain . This suggests its potential application in pain management therapies.

Q & A

Basic: What are the key considerations for designing a synthetic route to this compound?

Answer:
The synthesis should prioritize stereochemical control during bicyclo[3.2.1]octane ring formation and Boc-group stability. Common strategies include:

  • Cyclization : Intramolecular alkylation or ring-closing metathesis to form the bicyclic core, as seen in related tropane alkaloid syntheses .
  • Boc Protection : Introduce the Boc group early to protect the tertiary amine, leveraging tert-butyloxycarbonyl chemistry similar to protocols for other Boc-protected azabicyclic compounds .
  • Stereochemical Purity : Use chiral auxiliaries or enantioselective catalysis to enforce the (1S,2R,5S) configuration, avoiding diastereomer contamination .

Basic: How can researchers confirm the stereochemical integrity of the compound post-synthesis?

Answer:

  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, as applied to ecgonine derivatives with defined stereocenters .
  • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to validate spatial arrangements, referencing tropane alkaloid studies .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB, calibrated with known standards .

Advanced: How does the Boc group’s stability vary under different reaction conditions?

Answer:

  • Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA/HCl), requiring neutral or mildly acidic buffers during downstream functionalization .
  • Thermal Stability : Avoid prolonged heating above 60°C, as observed in degradation studies of Boc-protected azabicyclic analogs .
  • Solvent Compatibility : Stable in aprotic solvents (e.g., DCM, THF) but may degrade in polar protic solvents like methanol under reflux .

Advanced: How should researchers resolve contradictions between NMR and mass spectrometry data during characterization?

Answer:

  • Cross-Validation : Use IR spectroscopy to confirm functional groups (e.g., carbonyl stretches for Boc and carboxylic acid) .
  • High-Resolution MS : Rule out isotopic or adduct interference by comparing experimental and theoretical m/zm/z values .
  • Impurity Profiling : Employ LC-MS with C18 columns (e.g., Agilent Zorbax®) to isolate and identify contaminants .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally related azabicyclic compounds .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols, particularly during weighing or solvent evaporation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .

Advanced: How can diastereomer contamination be minimized during synthesis?

Answer:

  • Kinetic Control : Optimize reaction temperature (e.g., low temps for slower, stereoselective ring-closing) .
  • Chromatographic Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) or reverse-phase HPLC for high-resolution separation .
  • Crystallization : Recrystallize from ethanol/water mixtures to isolate the desired diastereomer .

Basic: What are the compound’s applications in medicinal chemistry research?

Answer:

  • Scaffold for CNS Targets : The rigid bicyclic core mimics tropane alkaloids, enabling dopamine/norepinephrine transporter inhibition studies .
  • Prodrug Development : The carboxylic acid moiety allows conjugation with bioactive molecules (e.g., peptide linkers) for targeted delivery .
  • Enzyme Inhibition : Explore interactions with esterases or proteases via the Boc-protected amine and carboxylate groups .

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